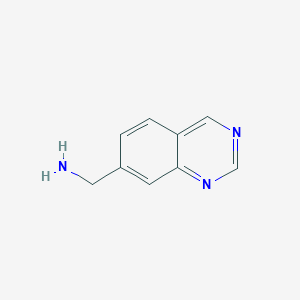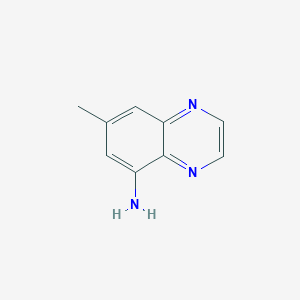
5,7-Quinoxalinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Quinoxalinediol es un compuesto orgánico perteneciente a la familia de las quinoxalinas, caracterizado por una estructura bicíclica que consiste en un anillo de benceno fusionado con un anillo de pirazina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5,7-Quinoxalinediol típicamente implica la condensación de o-fenilendiamina con una dicetona adecuada. Un método común es la reacción de o-fenilendiamina con dimetil oxalato, que produce la estructura central de quinoxalina. Las condiciones de reacción a menudo requieren un solvente como etanol y un catalizador para facilitar la reacción de condensación .
Métodos de Producción Industrial
Los métodos de producción industrial para this compound pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, se están explorando enfoques de química verde, como reacciones sin solventes y el uso de catalizadores reciclables, para hacer el proceso de producción más sostenible .
Análisis De Reacciones Químicas
Tipos de Reacciones
5,7-Quinoxalinediol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinoxalinediona.
Reducción: Las reacciones de reducción pueden convertir la quinoxalinediona de nuevo a quinoxalinediol.
Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo de quinoxalina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas o básicas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinoxalina con diferentes grupos funcionales, que pueden utilizarse posteriormente en aplicaciones farmacéuticas e industriales .
Aplicaciones Científicas De Investigación
5,7-Quinoxalinediol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de derivados de quinoxalina más complejos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y como sonda para ensayos biológicos.
Medicina: Los derivados de quinoxalina han mostrado potencial como agentes antimicrobianos, antivirales y anticancerígenos.
Industria: El compuesto se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 5,7-Quinoxalinediol involucra su interacción con objetivos moleculares específicos y vías. Por ejemplo, los derivados de quinoxalina pueden actuar como inhibidores enzimáticos uniéndose al sitio activo de las enzimas, bloqueando así su actividad. Esta interacción puede interrumpir varios procesos biológicos, lo que lleva a efectos terapéuticos como actividades antimicrobianas y anticancerígenas .
Comparación Con Compuestos Similares
Compuestos Similares
Quinoxalinediona: Comparte una estructura central similar pero difiere en grupos funcionales.
Quinoxalina: Un compuesto padre con una estructura más simple.
Quinazolina: Un compuesto isómero con una disposición diferente de átomos de nitrógeno.
Ftalazina: Otro isómero con una estructura de anillo distinta.
Unicidad
5,7-Quinoxalinediol es único debido a sus grupos hidroxilo específicos en las posiciones 5 y 7, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación científica y procesos industriales .
Propiedades
Número CAS |
858479-18-2 |
|---|---|
Fórmula molecular |
C8H6N2O2 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
quinoxaline-5,7-diol |
InChI |
InChI=1S/C8H6N2O2/c11-5-3-6-8(7(12)4-5)10-2-1-9-6/h1-4,11-12H |
Clave InChI |
PBBMVJLZTCRZPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=CC(=CC2=N1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11917767.png)



![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)

![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
